(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
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Overview
Description
(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a complex organic compound characterized by its unique thieno[2,3-b]thiopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Scientific Research Applications
(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiopyran derivatives: Compounds with similar core structures but different substituents.
Thiophene derivatives: Compounds with a thiophene ring structure.
Uniqueness
(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10OS2 |
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Molecular Weight |
186.3 g/mol |
IUPAC Name |
(6R)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol |
InChI |
InChI=1S/C8H10OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5,7,9H,4H2,1H3/t5-,7?/m1/s1 |
InChI Key |
RSJUYFIZTAZAEA-FOUAAFFMSA-N |
Isomeric SMILES |
C[C@@H]1CC(C2=C(S1)SC=C2)O |
Canonical SMILES |
CC1CC(C2=C(S1)SC=C2)O |
Origin of Product |
United States |
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